molecular formula C17H23F3N2O3 B13722259 3-(4-Amino-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Amino-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13722259
M. Wt: 360.4 g/mol
InChI Key: DQNUVENDMOCYRD-UHFFFAOYSA-N
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Description

3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 4-amino-2-trifluoromethylphenol with a suitable halide to form the phenoxy intermediate.

    Piperidine Ring Formation: The phenoxy intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.

    Carboxylation: The piperidine derivative is then carboxylated using tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with biological targets, while the piperidine ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid methyl ester
  • 3-(4-Amino-2-trifluoromethylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(4-Amino-2-trifluoromethylphenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties compared to similar compounds with different ring structures. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 3-[4-amino-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-4-5-12(10-22)24-14-7-6-11(21)9-13(14)17(18,19)20/h6-7,9,12H,4-5,8,10,21H2,1-3H3

InChI Key

DQNUVENDMOCYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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